molecular formula C14H24N4O5 B12293806 H-DL-Pyr-DL-Ser-DL-Leu-NH2

H-DL-Pyr-DL-Ser-DL-Leu-NH2

Cat. No.: B12293806
M. Wt: 328.36 g/mol
InChI Key: WAYDDNVXOHHJSI-UHFFFAOYSA-N
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Description

H-DL-Pyr-DL-Ser-DL-Leu-NH2 is a synthetic peptide composed of pyrrolidine, serine, and leucine residues. This compound is part of a broader class of peptides that have been studied for their potential therapeutic applications due to their unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-Ser-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-Ser-DL-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.

    Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine hydroxyl derivatives, while reduction can result in peptide bond cleavage products .

Scientific Research Applications

H-DL-Pyr-DL-Ser-DL-Leu-NH2 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is studied for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Ser-DL-Leu-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2: This compound has a similar structure but includes additional amino acids, leading to different biological activities.

    H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: This peptide has a different sequence, resulting in unique properties and applications.

Uniqueness

H-DL-Pyr-DL-Ser-DL-Leu-NH2 is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional characteristics. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .

Properties

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H24N4O5/c1-7(2)5-9(12(15)21)17-14(23)10(6-19)18-13(22)8-3-4-11(20)16-8/h7-10,19H,3-6H2,1-2H3,(H2,15,21)(H,16,20)(H,17,23)(H,18,22)

InChI Key

WAYDDNVXOHHJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1

Origin of Product

United States

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